molecular formula C9H9NOS2 B7664162 2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole

2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole

Cat. No.: B7664162
M. Wt: 211.3 g/mol
InChI Key: UQUJFCWIEATAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the thiazole family and has a unique structure that makes it an interesting target for synthesis and investigation. In

Mechanism of Action

The mechanism of action of 2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole is not fully understood. However, studies have suggested that it exerts its anticancer and antimicrobial effects by inhibiting various enzymes and proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis. Additionally, it exhibits significant antimicrobial activity against a wide range of microorganisms. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole in lab experiments is its unique structure, which makes it an interesting target for synthesis and investigation. Additionally, it exhibits significant activity against cancer cells and microorganisms, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its moderate yield during synthesis, which can make it difficult to obtain large quantities of the compound for further investigation.

Future Directions

There are several future directions for research on 2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole. One of the directions is to investigate the mechanism of action of this compound in more detail to fully understand its anticancer and antimicrobial effects. Additionally, further studies are required to investigate the potential of this compound as a lead compound for the development of new drugs. Furthermore, the synthesis of analogs of this compound can be explored to improve its activity and selectivity. Finally, the potential of this compound as a bioactive molecule in various fields of research such as agriculture and environmental science can also be explored.

Synthesis Methods

The synthesis of 2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-methylfuran-3-thiol with 2-bromoacetaldehyde diethyl acetal in the presence of a base such as sodium ethoxide. This reaction yields the desired product with a moderate yield. Another method involves the reaction of 2-methylfuran-3-thiol with 2-bromoacetaldehyde in the presence of a base such as potassium carbonate. This method yields the product with a higher yield compared to the first method. Additionally, other methods such as the reaction of 2-methylfuran-3-thiol with thiosemicarbazide in the presence of a base have been reported.

Scientific Research Applications

2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. Additionally, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits significant activity against a wide range of microorganisms including bacteria, fungi, and viruses.

Properties

IUPAC Name

2-[(2-methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS2/c1-7-8(2-4-11-7)13-6-9-10-3-5-12-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUJFCWIEATAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SCC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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